molecular formula C17H33NO3Si B8187329 cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-vinyl-azetidine

cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-vinyl-azetidine

Cat. No.: B8187329
M. Wt: 327.5 g/mol
InChI Key: RCQHJANVWIHJSL-KBPBESRZSA-N
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Description

cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-vinyl-azetidine: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-vinyl-azetidine typically involves multiple steps, starting from readily available starting materials. One common approach includes the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the tert-butyl-dimethyl-silanyloxymethyl group. The vinyl group is then introduced through a series of reactions involving vinylation reagents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the vinyl group, converting it into an ethyl group.

    Substitution: The tert-butyl-dimethyl-silanyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the vinyl group.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology: In biological research, it is used to study the effects of azetidine derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a scaffold for drug development targeting various diseases.

Industry: In the industrial sector, it is used in the development of new materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-vinyl-azetidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of enzymes or bind to receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, depending on the specific biological target.

Comparison with Similar Compounds

  • cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-hydroxymethyl-azetidine
  • cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-methyl-azetidine

Uniqueness: The presence of the vinyl group in cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-vinyl-azetidine distinguishes it from other similar compounds. This vinyl group can participate in additional chemical reactions, providing a versatile handle for further functionalization. Additionally, the tert-butyl-dimethyl-silanyloxymethyl group offers steric protection and stability, making the compound more robust under various reaction conditions.

Properties

IUPAC Name

tert-butyl (2S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-ethenylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO3Si/c1-10-13-11-14(12-20-22(8,9)17(5,6)7)18(13)15(19)21-16(2,3)4/h10,13-14H,1,11-12H2,2-9H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQHJANVWIHJSL-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC1C=C)CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C[C@@H]1C=C)CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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